(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of furan, pyrazole, thiadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reactions: The furan and piperidine moieties are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and pyrazole rings can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiadiazole ring may produce 5-methyl-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be explored for its potential therapeutic effects. Its structure indicates possible activity against certain diseases, and it may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan, pyrazole, and thiadiazole rings could bind to active sites or allosteric sites on proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but without the methyl group on the thiadiazole ring.
(3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure with an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the 5-methyl group on the thiadiazole ring in (3-(furan-2-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic distribution, which could affect its reactivity and biological activity.
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-17-20-15(24-10)11-4-2-6-21(9-11)16(22)13-8-12(18-19-13)14-5-3-7-23-14/h3,5,7-8,11H,2,4,6,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNKBIHMSOANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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